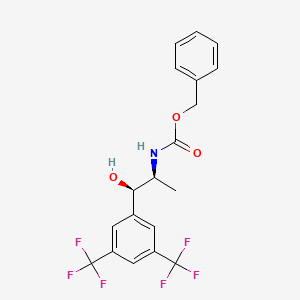

benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate

Descripción general

Descripción

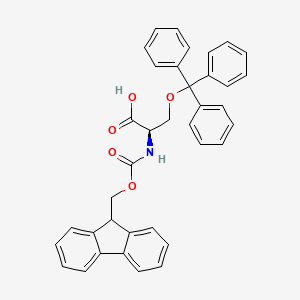

Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate, also known as N-trifluoromethylbenzyl carbamate, is an organofluorine compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in many organic solvents. This compound has been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and the anti-cancer drug imatinib. The compound is also used as a reagent in the synthesis of other organofluorine compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study on the synthesis of condensed new triazolopyrimidines involving the compound as a precursor demonstrates its potential in developing antimicrobial agents. The synthesis involved a Biginelli reaction, leading to compounds with notable antibacterial and antifungal activities (Vora & Vyas, 2019).

Catalysis in Organic Reactions

The compound has been noted for its role in catalysis, particularly in Baeyer-Villiger oxidations with aqueous hydrogen peroxide. Research shows that derivatives of this compound can form highly reactive and selective catalysts for the oxidation of carbonyl compounds in various solvents, highlighting its importance in synthetic organic chemistry (ten Brink, Vis, Arends, & Sheldon, 2001).

Coordination Chemistry and Ligand Behavior

Investigations into V(IV)O versus V(IV) complex formation have elucidated the compound's ligand behavior, particularly in systems using tridentate (O, N(arom), O) ligands. This research contributes to the understanding of metal-ligand interactions, predicting geometry, EPR 51V hyperfine coupling constants, and UV-Vis spectra, essential for designing metal-based drugs or catalysts (Pisano et al., 2013).

Synthesis and Structural Characterization

Studies on the synthesis and structural characterization of bisferrocenes containing bis(acyl-thiourea)s have explored the electrochemical reversibility and potential antitumor activity of compounds derived from similar chemical structures. These insights are crucial for the development of new materials and pharmaceuticals (Duan et al., 2017).

Recycling and Environmental Applications

Research into the aminolytic depolymerization of poly(ethylene terephthalate) waste demonstrates the compound's potential application in recycling and environmental sustainability. The study focuses on synthesizing new utility products from PET waste, contributing to the circular economy and waste reduction efforts (Shah & Shukla, 2012).

Propiedades

IUPAC Name |

benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11,16,27H,10H2,1H3,(H,26,28)/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBAPOAGBOTVOQ-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470678 | |

| Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877384-16-2 | |

| Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)